4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring substituted with a piperidine group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole to the Triazine Ring: This step involves the reaction of the benzodioxole with a triazine derivative under basic conditions.
Introduction of the Piperidine Group: The final step involves the nucleophilic substitution of the triazine ring with piperidine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under hydrogenation conditions.
Substitution: The piperidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine
- 4-[(2H-1,3-benzodioxol-5-yloxy)methyl]piperidine
- 4-[(2H-1,3-benzodioxol-5-yloxy)methyl]benzonitrile
Uniqueness
4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring with a benzodioxole moiety and a piperidine group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H19N5O3 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yloxymethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H19N5O3/c17-15-18-14(19-16(20-15)21-6-2-1-3-7-21)9-22-11-4-5-12-13(8-11)24-10-23-12/h4-5,8H,1-3,6-7,9-10H2,(H2,17,18,19,20) |
InChI Key |
OBBVGBBMHQFSIM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)COC3=CC4=C(C=C3)OCO4)N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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